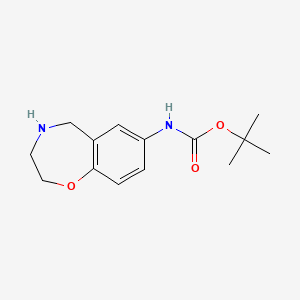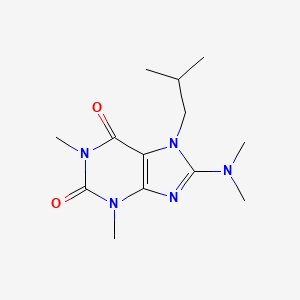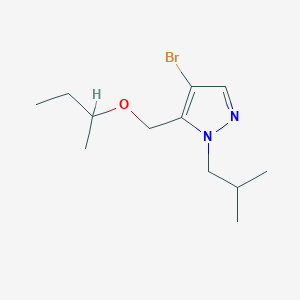
N-(3,4-dimethoxyphenethyl)-3-(2-((4-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenethyl)-3-(2-((4-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C29H31N3O4S and its molecular weight is 517.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
- A study by (Al-Suwaidan et al., 2016) focused on the synthesis of 3-benzyl-substituted-4(3H)-quinazolinones, including compounds similar to the one . These compounds demonstrated significant antitumor activity, with certain analogues showing broad-spectrum antitumor effects and potencies 1.5–3.0-fold higher than the control drug 5-FU.
Biochemical Interactions and Pharmacology
- A study from 1988 by (Bordner et al., 1988) explored 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives, closely related to the compound , for their alpha-adrenoceptor binding affinity and antihypertensive activity. This research helps in understanding the biochemical interactions of similar compounds.
Chemical Properties and Synthesis Techniques
- (Grunder-Klotz & Ehrhardt, 1991) investigated the use of the 3,4-dimethoxybenzyl group as an N-protecting group in chemical synthesis, demonstrating its utility and ease of elimination in certain reactions.
Neurological Applications
- Research by (Harrison et al., 2001) on an orally active neurokinin-1 receptor antagonist highlights the potential neurological applications of compounds with structural similarities to the one .
Antiproliferative and Antimicrobial Properties
- A 2020 study by (Gür et al., 2020) on Schiff bases derived from 1,3,4-thiadiazole compounds, including compounds related to the one , revealed significant DNA protective ability, antimicrobial activity, and selective cytotoxic effects against cancer cell lines.
Synthesis and Psychotropic Activity
- (Zablotskaya et al., 2013) synthesized a series of compounds including 3,4-dihydroisoquinolin-2(1H)-yl)alkanamides and evaluated them for psychotropic, anti-inflammatory, and cytotoxic activities, indicating the broad range of applications for such compounds in medical chemistry.
Alzheimer's Disease Research
- (Zarei et al., 2021) reported on the synthesis of 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives as potential dual inhibitors of acetylcholinesterase and butyrylcholinesterase, crucial for Alzheimer's disease treatment.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[(4-methylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4S/c1-20-8-10-22(11-9-20)19-37-29-31-24-7-5-4-6-23(24)28(34)32(29)17-15-27(33)30-16-14-21-12-13-25(35-2)26(18-21)36-3/h4-13,18H,14-17,19H2,1-3H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGKIICNSVYWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2CCC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2877211.png)
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2877213.png)
![N-(2-benzoyl-4-bromophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2877215.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2877216.png)
![5-Fluoro-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2877222.png)



![5-Fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]benzoic acid](/img/structure/B2877227.png)
![(E)-{1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}amino 2,6-dichlorobenzoate](/img/structure/B2877228.png)
![3-(((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2877229.png)